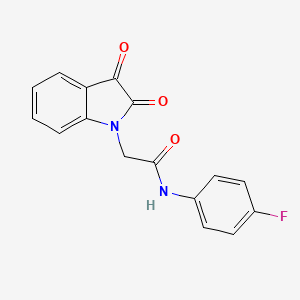
2-(2,3-dioxoindol-1-yl)-N-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dioxoindol-1-yl)-N-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dioxoindol-1-yl)-N-(4-fluorophenyl)acetamide typically involves the reaction of an indole derivative with a fluorophenyl acetamide precursor. The reaction conditions may include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as a base (e.g., potassium carbonate). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity. The purification of the final product may involve techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(2,3-dioxoindol-1-yl)-N-(4-fluorophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may yield reduced forms of the indole ring or the acetamide moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring or the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce reduced indole derivatives.
科学的研究の応用
2-(2,3-dioxoindol-1-yl)-N-(4-fluorophenyl)acetamide may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or agrochemicals.
作用機序
The mechanism of action of 2-(2,3-dioxoindol-1-yl)-N-(4-fluorophenyl)acetamide would depend on its specific biological or chemical activity. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, through binding interactions. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
Similar compounds to 2-(2,3-dioxoindol-1-yl)-N-(4-fluorophenyl)acetamide may include other indole derivatives with different substituents. Examples include:
- 2-(2,3-dioxoindol-1-yl)-N-phenylacetamide
- 2-(2,3-dioxoindol-1-yl)-N-(4-chlorophenyl)acetamide
- 2-(2,3-dioxoindol-1-yl)-N-(4-methylphenyl)acetamide
Uniqueness
The uniqueness of this compound lies in the presence of the fluorophenyl group, which may impart specific chemical and biological properties. Fluorine atoms are known to influence the lipophilicity, metabolic stability, and binding affinity of compounds, making this derivative potentially distinct from its analogs.
特性
IUPAC Name |
2-(2,3-dioxoindol-1-yl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c17-10-5-7-11(8-6-10)18-14(20)9-19-13-4-2-1-3-12(13)15(21)16(19)22/h1-8H,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATVAAIWIJCQBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2568881.png)
![N-(4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2568882.png)
![1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2568883.png)
![2-(4-bromophenyl)-1-[4-(methylsulfanyl)phenyl]-6-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one](/img/structure/B2568884.png)

![N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2568886.png)
![N-(2,5-difluorophenyl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2568887.png)

![ethyl 1-(7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate](/img/structure/B2568891.png)


![2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide](/img/structure/B2568897.png)
![1-[(4-chlorophenyl)methyl]-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea](/img/structure/B2568899.png)
![Methyl 4-((2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)carbamoyl)benzoate](/img/structure/B2568900.png)
